Levonadifloxacin arginine salt is a novel antibiotic compound derived from nadifloxacin, specifically designed to enhance its efficacy against methicillin-resistant Staphylococcus aureus infections. This compound is classified as a fluoroquinolone, which are broad-spectrum antibacterial agents known for their ability to target bacterial DNA synthesis. The arginine salt form of levonadifloxacin improves its solubility and stability, making it more effective in clinical applications.
Levonadifloxacin is synthesized from nadifloxacin, a fluoroquinolone antibiotic. The arginine salt form enhances its pharmacological properties. This compound falls under the category of synthetic antibiotics and is particularly effective against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus. It has been granted Qualified Infectious Disease Product designation by the U.S. Food and Drug Administration for its potential in treating serious bacterial infections.
The synthesis of levonadifloxacin arginine salt involves several key steps:
This process enables the production of a highly pure and stable form of levonadifloxacin that can be used in pharmaceutical formulations.
Levonadifloxacin arginine salt can be represented by its molecular formula when considering its active component. The structure features a benzoquinolizine core that is characteristic of fluoroquinolones, with additional functional groups that enhance its antibacterial activity.
The molecular structure includes:
The primary chemical reaction involved in the formation of levonadifloxacin arginine salt is an acid-base reaction between nadifloxacin (as a weak acid) and L-arginine (as a base). This reaction leads to the formation of the salt, which can be represented as:
This reaction not only enhances solubility but also modifies the pharmacological profile of nadifloxacin, allowing for improved absorption and bioavailability in clinical settings .
Levonadifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair in bacteria. By binding to these enzymes, levonadifloxacin disrupts DNA supercoiling, leading to bacterial cell death.
The mechanism can be summarized as follows:
This dual-target mechanism contributes to its broad-spectrum activity against various bacterial strains, including those resistant to other antibiotics .
Levonadifloxacin arginine salt exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and therapeutic action in clinical applications .
Levonadifloxacin arginine salt is primarily used in treating acute bacterial skin and skin structure infections caused by resistant strains such as methicillin-resistant Staphylococcus aureus. Its broad-spectrum activity makes it suitable for various clinical scenarios where conventional antibiotics may fail due to resistance issues.
In addition to its therapeutic applications, ongoing research aims to explore its efficacy against other bacterial pathogens and potential use in combination therapies to combat antibiotic resistance effectively .
Levonadifloxacin arginine salt represents a novel therapeutic advancement in the benzoquinolizine subclass of quinolone antibiotics. Developed as the L-arginine salt of the active S(–) isomer of nadifloxacin, this compound (chemical name: S-(–)-9-fluoro-6,7-dihydro-8-(4-hydroxypiperidin-1-yl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid L-arginine salt tetrahydrate) addresses critical limitations of earlier fluoroquinolones. Its molecular structure features a non-basic hydroxypiperidine side chain and a benzoquinolizine core, distinguishing it from conventional quinolones like ciprofloxacin or levofloxacin [1] [3]. The arginine salt formulation (WCK 771) was specifically engineered to enhance aqueous solubility and pharmacokinetic properties, enabling intravenous administration for systemic infections [6] [10]. This compound and its oral prodrug alalevonadifloxacin (WCK 2349) were developed by Wockhardt Ltd. to combat multidrug-resistant Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), where existing therapies face resistance limitations [1] [2].
The benzoquinolizine quinolone scaffold emerged from systematic efforts to overcome resistance mechanisms in Gram-positive bacteria. Early quinolones like nadifloxacin (a racemic topical agent) showed anti-staphylococcal potential but lacked systemic applicability due to poor solubility and bioavailability [7]. In the 2000s, stereoselective synthesis resolved nadifloxacin into its enantiomers, revealing the S(–) isomer (levonadifloxacin) as 64–256 times more potent than the R(+) form and twice as active as the racemate against S. aureus [1] [10]. This discovery prompted the development of systemic formulations.
Table 1: Evolution of Benzoquinolizine Quinolones
Compound | Key Feature | Limitation | Advancement in Levonadifloxacin |
---|---|---|---|
Nadifloxacin (Racemic) | Topical anti-acne activity | Poor solubility; no systemic efficacy | Chiral resolution to active S(–) isomer |
S(–)-Nadifloxacin | Superior Gram-positive activity | Low water solubility | Arginine salt formulation (WCK 771) |
WCK 771 | IV administration; acidic pH stability | No oral option | Prodrug (alalevonadifloxacin) with 90% bioavailability |
Structural optimization focused on the C-7 piperidine side chain and quinolone core. Unlike classical quinolones with basic side chains (e.g., piperazinyl moieties), levonadifloxacin’s non-basic 4-hydroxypiperidine remains unionized in acidic environments (e.g., phagolysosomes or infected tissues), enhancing intracellular penetration and biofilm activity [1] [3]. Preclinical studies confirmed potent activity against quinolone-resistant MRSA, attributed to preferential DNA gyrase targeting—diverging from topoisomerase IV inhibition typical of older fluoroquinolones [1] [8]. The synthesis of 64 prodrug candidates ultimately yielded alalevonadifloxacin, an L-alanine ester enabling oral delivery [7].
Arginine was strategically selected as a counterion for levonadifloxacin to overcome critical physicochemical barriers. The free acid form of levonadifloxacin exhibits poor aqueous solubility (<0.1 mg/mL), precluding intravenous formulation [6] [10]. Arginine, a basic amino acid (pKa ~12.5), forms a stable salt via proton transfer with the carboxylic acid group of levonadifloxacin, significantly enhancing solubility to >100 mg/mL in water [6] [10]. This allows high-concentration injections suitable for clinical dosing.
Table 2: Pharmaceutical Advantages of Arginine Salt Formulation
Property | Free Acid Form | Arginine Salt (WCK 771) | Clinical Impact |
---|---|---|---|
Aqueous solubility | <0.1 mg/mL | >100 mg/mL | Enables IV infusion; rapid systemic delivery |
Bioavailability | Negligible (IV not feasible) | 100% (IV) | Predictable pharmacokinetics |
Crystal structure | Amorphous | Tetrahydrate crystalline | Improved stability; scalable manufacturing |
pH stability | Degrades below pH 5 | Stable at pH 3–7 | Compatibility with physiological fluids |
Beyond solubility, arginine improves pharmacokinetics:
The crystalline tetrahydrate form (patented in U.S. 6,664,267) offers superior stability over anhydrous or monohydrate variants, ensuring shelf-life and dose consistency [10].
MRSA remains a global healthcare crisis due to multidrug resistance and mortality rates 64% higher than methicillin-susceptible S. aureus [1] [2]. In India, MRSA prevalence ranges from 25–50% of S. aureus isolates, with limited oral therapeutic options [3]. Current standards (vancomycin, linezolid, daptomycin) face challenges:
Levonadifloxacin arginine salt addresses these gaps through:
Table 3: In Vitro Activity of Levonadifloxacin Against Resistant Gram-Positive Pathogens
Pathogen | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Comparator MIC₉₀ (mg/L) |
---|---|---|---|
MRSA (Methicillin-Resistant S. aureus) | 0.5 | 1.0 | Moxifloxacin: 8.0 |
QRSA (Quinolone-Resistant S. aureus) | 0.5 | 1.0 | Levofloxacin: 32.0 |
hVISA (Hetero-VISA) | 0.25 | 0.5 | Vancomycin: 2.0 |
VRSA (Vancomycin-Resistant S. aureus) | 1.0 | 2.0 | Linezolid: 4.0 |
Phase III trials in India confirmed non-inferiority to linezolid in acute bacterial skin infections and diabetic foot infections, leading to approval for these indications [3]. The U.S. FDA granted Qualified Infectious Disease Product (QIDP) designation in 2014, underscoring its potential against urgent-threat MRSA [2] [10].
Table 4: Key Antibacterial Spectrum of Levonadifloxacin Arginine Salt
Pathogen Category | Representative Susceptible Pathogens |
---|---|
Gram-positive aerobes | MRSA, VRSA, Streptococcus pneumoniae (penicillin-resistant), Enterococcus spp. |
Gram-negative aerobes | Haemophilus influenzae, Moraxella catarrhalis, Klebsiella pneumoniae |
Anaerobes | Clostridium difficile, Bacteroides fragilis |
Atypicals | Mycoplasma pneumoniae, Legionella pneumophila |
Bioterror agents | Bacillus anthracis, Yersinia pestis |
Compound Names Mentioned:
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6